

## Application Notes and Protocols: [Tyr11]Somatostatin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	[Tyr11]-Somatostatin	
Cat. No.:	B13812230	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone somatostatin. It is a valuable tool in research and drug development due to its ability to bind to somatostatin receptors (SSTRs), which are overexpressed in various pathological conditions, including numerous types of cancer. This document provides detailed application notes and experimental protocols for the use of [Tyr11]-Somatostatin in key laboratory assays. Iodinated [Tyr11]-Somatostatin, specifically [125]Tyr11-Somatostatin, is a widely used radioligand for the characterization of SSTRs.

## **Physicochemical Properties**



Property	Value
CAS Number	59481-27-5
Molecular Formula	C76H104N18O20S2
Molecular Weight	1653.91 g/mol
Sequence	Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr- Thr-Ser-Cys (Disulfide bridge: Cys3-Cys14)[1] [2][3]
Purity	≥95%
Appearance	White to off-white powder
Storage	Store at -20°C

## **Quantitative Data: Receptor Binding Affinity**

The following tables summarize the binding affinities of **[Tyr11]-Somatostatin** and its radiolabeled form to various somatostatin receptor subtypes.

Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of [125] Tyr<sup>11</sup>-Somatostatin



Cell Line <i>l</i> Tissue	Receptor Subtype(s)	Kd (nM)	Bmax (fmol/mg protein)	Reference
GH-secreting pituitary adenomas	SSTRs	0.80 ± 0.15	234.2 ± 86.9	[4]
Non-secreting pituitary adenomas (2 of 5)	SSTRs	0.18, 0.32	17.2, 48.0	[4]
Human thyroid carcinoma cell lines	SSTRs	0.114 - 0.224	20 - 154	[5][6]
Rabbit Retina	SSTRs	0.90 ± 0.20	104 ± 52	[7]
GH4C1 pituitary cells	SSTRs	0.207 ± 0.003	-	[8]
GH-secreting pituitary adenomas	SSTRs	0.46 ± 0.15	165 ± 35	[2]
PRL-secreting pituitary adenomas	SSTRs	Similar to GH- secreting	37 ± 9	[2]

Table 2: Inhibition Constants (Ki) of Somatostatin Analogs for SSTR2

Compound	Ki (nM)
natGa-DOTATOC	$0.9 \pm 0.1$
natGa-DOTATATE	1.4 ± 0.3
natGa-NODAGA-JR11	25.9 ± 0.2
SRIF-28	3.7 ± 1.7



# Experimental Protocols Somatostatin Receptor Binding Assay using [125]Tyr11Somatostatin

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for somatostatin receptors expressed on cell membranes.

#### Materials:

- [125] Tyr11-Somatostatin (Radioligand)
- Unlabeled [Tyr11]-Somatostatin or other somatostatin analogs (for competition)
- Cell membranes prepared from cells or tissues expressing SSTRs
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 1% BSA, and a protease inhibitor cocktail
- Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>
- 96-well filter plates (e.g., Millipore Multiscreen or Packard Unifilter)
- Scintillation fluid
- Microplate scintillation counter

#### Protocol:

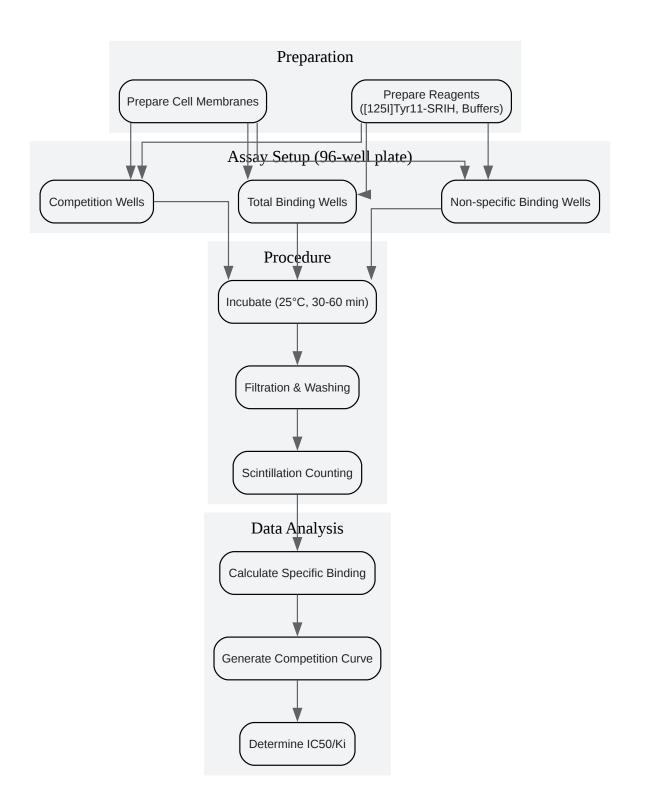
- Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to
  pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein
  concentration using a standard protein assay (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, add the following components in triplicate:
  - Total Binding: 50 μL of binding buffer, 50 μL of [125 I]Tyr11-Somatostatin (e.g., 50 pM final concentration), and 100 μL of membrane suspension (e.g., 10-20 μg protein).



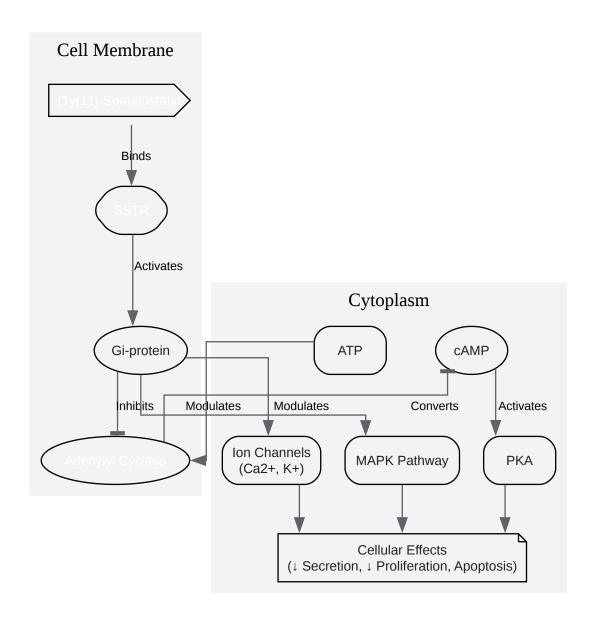
- Non-specific Binding: 50 μL of unlabeled somatostatin (e.g., 1 μM final concentration), 50 μL of [ $^{125}$ I]Tyr $^{11}$ -Somatostatin, and 100 μL of membrane suspension.
- Competition Binding: 50 μL of competing compound (at various concentrations), 50 μL of  $^{[125]}$ Tyr $^{11}$ -Somatostatin, and 100 μL of membrane suspension.
- Incubation: Incubate the plate at 25°C for 30-60 minutes to reach binding equilibrium.
- Filtration: Transfer the incubation mixture to a pre-wetted 96-well filter plate. Apply vacuum to separate the bound from free radioligand.
- Washing: Wash the filters three times with 200 μL of ice-cold wash buffer to remove unbound radioactivity.
- Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC<sub>50</sub> value. The Ki can be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay









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- To cite this document: BenchChem. [Application Notes and Protocols: [Tyr11]-Somatostatin].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13812230#tyr11-somatostatin-experimental-protocols]

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